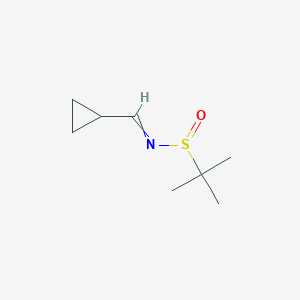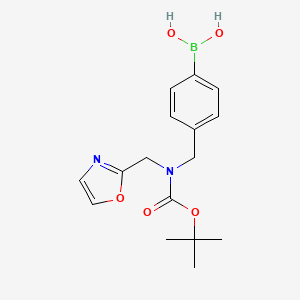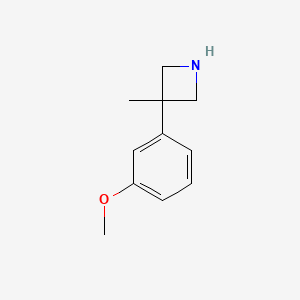
10H-3,10'-Biphenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-3,10’-Biphenothiazine is an organic compound with the molecular formula C24H16N2S2. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine and materials science . The compound is characterized by its unique structure, which includes two phenothiazine units connected through a biphenyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-3,10’-Biphenothiazine typically involves the coupling of two phenothiazine units. One common method is the C-N coupling reaction, which can be catalyzed by palladium. For instance, the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers involves direct arylation polymerization using a palladium catalyst system .
Industrial Production Methods: Industrial production methods for 10H-3,10’-Biphenothiazine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions: 10H-3,10’-Biphenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phenothiazine moiety, which is known for its redox-active properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.
Applications De Recherche Scientifique
10H-3,10’-Biphenothiazine has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 10H-3,10’-Biphenothiazine is largely dependent on its redox properties. The phenothiazine moiety can undergo reversible oxidation and reduction, making it useful in redox reactions and electron transfer processes. In biological systems, it may interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound, known for its use in antipsychotic drugs.
10H-Phenothiazine: A simpler derivative with similar redox properties.
9-Mesityl-10H-3,10’-biphenothiazine: A derivative with a mesityl group, known for its unique structural and electronic properties.
Uniqueness: 10H-3,10’-Biphenothiazine is unique due to its biphenyl linkage, which imparts distinct electronic and structural characteristics. This makes it particularly valuable in the development of advanced materials and in various chemical reactions.
Propriétés
Numéro CAS |
19606-93-0 |
|---|---|
Formule moléculaire |
C24H16N2S2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
3-phenothiazin-10-yl-10H-phenothiazine |
InChI |
InChI=1S/C24H16N2S2/c1-4-10-21-17(7-1)25-18-14-13-16(15-24(18)27-21)26-19-8-2-5-11-22(19)28-23-12-6-3-9-20(23)26/h1-15,25H |
Clé InChI |
IZGCDSRNXNVYKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


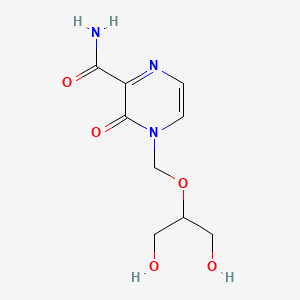
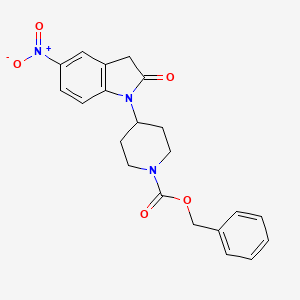


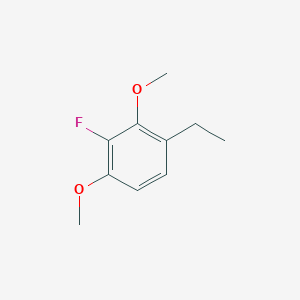
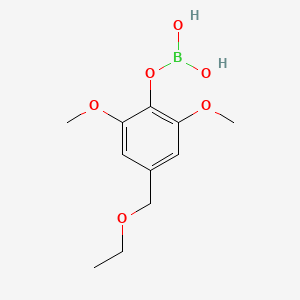
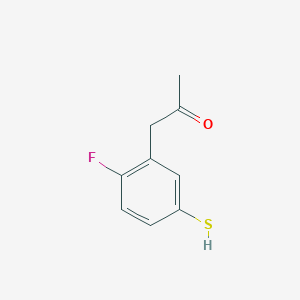
![tert-Butyl 1-(((R)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048774.png)

